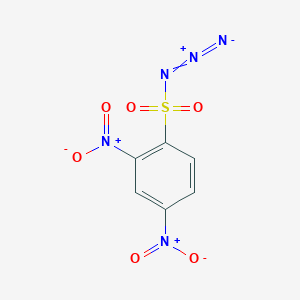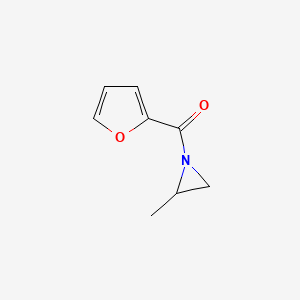
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide is a chemical compound with the molecular formula C7H4BrF3Mg. This compound is of interest due to its unique structure, which includes a magnesium atom bonded to a trifluoromethyl-substituted benzene ring and a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide typically involves the reaction of 1,2,4-trifluorobenzene with a magnesium reagent in the presence of a bromide source. One common method is the Grignard reaction, where 1,2,4-trifluorobenzene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a bromide source to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzene derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide (OH-), cyanide (CN-), or amines (NH2R) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while substitution reactions can produce a wide range of functionalized benzene derivatives .
Applications De Recherche Scientifique
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide involves its ability to participate in various chemical reactions due to the presence of the magnesium atom and the trifluoromethyl group. The magnesium atom can act as a Lewis acid, facilitating the formation of new bonds, while the trifluoromethyl group can enhance the compound’s reactivity and stability . The bromide ion can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trifluorobenzene: A precursor in the synthesis of the target compound, it shares the trifluoromethyl-substituted benzene ring but lacks the magnesium and bromide components.
Magnesium bromide: A simple magnesium salt that can be used in similar reactions but lacks the trifluoromethyl-substituted benzene ring.
Uniqueness
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide is unique due to the combination of the trifluoromethyl-substituted benzene ring with magnesium and bromide. This unique structure imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications .
Propriétés
IUPAC Name |
magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDMMIHDDGMYOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1F)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)



![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)

![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
![4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline](/img/structure/B12635729.png)


![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)
